(R)-chroman-3-amine hydrochloride
Overview
Description
®-chroman-3-amine hydrochloride is a chiral amine compound with a chroman ring structure. It is known for its potential applications in medicinal chemistry and organic synthesis. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-chroman-3-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a chroman derivative, such as chroman-3-one.
Reductive Amination: The chroman-3-one undergoes reductive amination with an amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.
Resolution: The resulting racemic mixture is resolved using chiral resolution techniques to obtain the ®-enantiomer.
Hydrochloride Formation: The ®-chroman-3-amine is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-chroman-3-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
®-chroman-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The chroman ring can be reduced to form dihydrochroman derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, and other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Dihydrochroman derivatives.
Substitution: Amides, sulfonamides.
Scientific Research Applications
®-chroman-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter receptors.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-chroman-3-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in neurotransmitter release, receptor activation, and downstream signaling cascades.
Comparison with Similar Compounds
Similar Compounds
(S)-chroman-3-amine hydrochloride: The enantiomer of ®-chroman-3-amine hydrochloride, with different biological activity.
Chroman-3-amine: The non-chiral version of the compound, lacking the specific enantiomeric properties.
Phenylephrine hydrochloride: A structurally similar compound with different pharmacological effects.
Uniqueness
®-chroman-3-amine hydrochloride is unique due to its chiral nature, which allows for specific interactions with biological targets. This enantiomeric specificity can lead to distinct pharmacological profiles and therapeutic potentials compared to its non-chiral or opposite enantiomer counterparts.
Properties
IUPAC Name |
(3R)-3,4-dihydro-2H-chromen-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c10-8-5-7-3-1-2-4-9(7)11-6-8;/h1-4,8H,5-6,10H2;1H/t8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLATPDKWVAAIL-DDWIOCJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](COC2=CC=CC=C21)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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